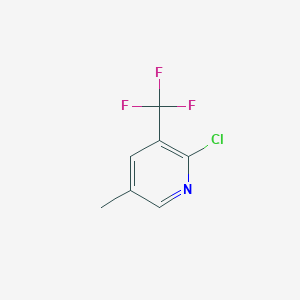

2-Chloro-5-methyl-3-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-5-methyl-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c1-4-2-5(7(9,10)11)6(8)12-3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJFIDMGDCLLJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chlorination and Fluorination of 3-Methylpyridine:

Industrial Production Methods:

- The industrial production of 2-chloro-5-methyl-3-(trifluorom

Biological Activity

2-Chloro-5-methyl-3-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound features both chloro and trifluoromethyl substituents, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings, highlighting its applications in medicinal chemistry and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula for this compound is C7H5ClF3N. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity: Studies have shown that pyridine derivatives can possess significant antibacterial properties. For instance, compounds with similar structures have demonstrated effectiveness against strains such as E. coli and S. aureus.

- Anticancer Activity: The anticancer potential of pyridine derivatives has been explored extensively. Compounds structurally related to this compound have been reported to inhibit cancer cell proliferation in various models.

Antimicrobial Activity

A study investigating the antibacterial effects of pyridine derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL against certain bacterial strains. The inhibition zones measured were comparable to standard antibiotics, indicating a promising antimicrobial profile.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 50 | 30 |

| S. aureus | 75 | 25 |

| P. aeruginosa | 100 | 20 |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, with IC50 values ranging from 10 to 30 µM across different types of cancer cells, including breast and lung cancer lines. The mechanism appears to involve the modulation of pathways related to cell cycle regulation and apoptosis.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 15 | Induction of apoptosis |

| A549 (lung) | 20 | Cell cycle arrest at G1 phase |

| HeLa (cervical) | 25 | Inhibition of proliferation |

Case Studies

- Case Study on Antibacterial Efficacy: A recent study evaluated the efficacy of various pyridine derivatives, including this compound, against multi-drug resistant bacteria. Results indicated a synergistic effect when combined with existing antibiotics, enhancing overall antibacterial activity.

- Case Study on Anticancer Properties: Another research project focused on the anticancer properties of this compound against human leukemia cells. The study reported significant reductions in cell viability and alterations in cell morphology consistent with apoptosis.

Scientific Research Applications

Agrochemical Applications

Herbicides and Fungicides

The compound is primarily utilized in the development of herbicides and fungicides. Trifluoromethylpyridine derivatives have been shown to exhibit herbicidal properties, making them crucial in crop protection.

- Fluazifop-butyl : The first trifluoromethylpyridine derivative introduced to the market, it is effective against grassy weeds in various crops. Its mechanism involves inhibiting fatty acid synthesis, which is vital for plant growth .

- Commercially Available Products : More than 20 agrochemicals containing the trifluoromethylpyridine moiety have been developed, with several achieving ISO common names. The biological activities of these compounds are attributed to the unique physicochemical properties imparted by the fluorine atom combined with the pyridine structure .

Pharmaceutical Applications

Drug Development

In addition to agrochemicals, 2-chloro-5-methyl-3-(trifluoromethyl)pyridine has applications in drug development. Several pharmaceutical products containing this compound are either approved or under clinical trials.

- Pharmaceutical Products : Five pharmaceutical products containing the trifluoromethylpyridine moiety have received market approval, highlighting its potential in therapeutic applications .

- Mechanism of Action : The incorporation of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug efficacy and bioavailability.

Synthesis and Case Studies

The synthesis of this compound can be achieved through various methods, including chlorination and fluorination processes.

Case Study: Synthesis Methodology

A notable synthesis method involves:

- Chlorination of 3-trifluoromethylpyridine : The reaction is carried out under controlled conditions to yield 2-chloro-5-trifluoromethylpyridine.

- Fluorination : Subsequent fluorination can produce desired derivatives with enhanced biological activity.

The yield from these reactions can be optimized by adjusting temperature and reactant ratios, as demonstrated in laboratory settings .

Table 1: Comparison of Trifluoromethylpyridine Derivatives

| Compound Name | Application Type | Market Status |

|---|---|---|

| Fluazifop-butyl | Herbicide | Commercially Available |

| Trifloxystrobin | Fungicide | Commercially Available |

| Various Pharmaceutical Products | Therapeutic Agents | Approved/Clinical Trials |

Table 2: Synthesis Yields of this compound

| Reaction Conditions | Yield (%) |

|---|---|

| Chlorination at 300°C | 62% |

| Fluorination post-chlorination | Varies (up to 80%) |

Q & A

Basic: What are the common synthetic routes for 2-chloro-5-methyl-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via halogenation of methyl-substituted pyridines or cross-coupling reactions. Key methods include:

- Nucleophilic substitution : The chlorine atom at position 2 can be replaced using amines or thiols under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Suzuki-Miyaura coupling : The pyridine ring participates in cross-coupling with aryl boronic acids, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and mild heating (60–80°C) .

- Halogen exchange : High-temperature catalytic vapor-phase reactions with chlorine or fluorine sources (e.g., Cl₂ gas over β-picoline) yield trifluoromethyl and chloro substituents .

Optimization : Yield depends on solvent polarity, catalyst loading, and temperature. For example, polar aprotic solvents like DMF enhance nucleophilic substitution, while inert atmospheres prevent oxidation of trifluoromethyl groups .

Advanced: How does the trifluoromethyl group influence regioselectivity in functionalization reactions?

Answer:

The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the meta position (relative to itself) due to its -I effect. For example:

- Nitration : Occurs preferentially at position 4 (meta to CF₃) under mixed acid (HNO₃/H₂SO₄) conditions .

- Lithiation : Deprotonation at position 4 or 6 is favored when using LDA (lithium diisopropylamide), enabling further functionalization (e.g., carboxylation or alkylation) .

Mechanistic insight : Computational studies (DFT) show that the CF₃ group stabilizes transition states at meta positions, reducing activation energy by 5–10 kcal/mol compared to ortho/para .

Advanced: What challenges arise in achieving regioexhaustive functionalization of this compound?

Answer:

Regioexhaustive functionalization requires sequential substitution at all reactive sites, but steric hindrance and electronic effects limit efficiency:

- Chlorine displacement : The 2-chloro group is highly reactive, but subsequent substitutions at positions 4 or 6 are hindered by steric bulk from the CF₃ and methyl groups .

- Competing pathways : Cross-coupling at position 2 may deactivate the ring for further reactions. For example, Suzuki coupling at chlorine consumes the reactive site, requiring protective-group strategies for multi-step synthesis .

Solutions : Use directed ortho-metalation (DoM) with directing groups (e.g., amides) or iterative halogenation to access all positions .

Basic: What analytical techniques are most effective for characterizing this compound and its derivatives?

Answer:

- GC-MS : Quantifies purity and detects volatile byproducts (e.g., methyl chloride or trifluoroacetic acid) .

- NMR : ¹⁹F NMR (δ ≈ -60 to -65 ppm for CF₃) and ¹H NMR (doublets for pyridine protons at δ 7.5–8.5 ppm) confirm substitution patterns .

- X-ray crystallography : Resolves steric effects of the CF₃ group and validates regiochemistry .

Advanced : High-resolution mass spectrometry (HRMS) and IR spectroscopy identify functional groups (e.g., C-Cl stretches at 550–600 cm⁻¹) .

Advanced: How can computational modeling predict the reactivity of this compound in drug design?

Answer:

- DFT calculations : Predict electrophilic/nucleophilic Fukui indices to identify reactive sites. For example, the 2-chloro position has high electrophilicity (f⁺ ≈ 0.15) .

- Molecular docking : Simulates interactions with biological targets (e.g., kinases or enzymes). The CF₃ group enhances binding via hydrophobic interactions in protein pockets (ΔG ≈ -8 kcal/mol) .

- MD simulations : Assess stability of derivatives in aqueous vs. lipid environments, critical for pharmacokinetics .

Advanced: What biological activities are associated with derivatives of this compound, and how are structure-activity relationships (SAR) studied?

Answer:

- Anticancer activity : Amino-substituted derivatives (e.g., 2-amino-3-chloro-5-CF₃-pyridine) inhibit tyrosine kinases (IC₅₀ ≈ 1–10 µM) via H-bonding with ATP-binding sites .

- SAR strategies : Systematic variation of substituents (e.g., replacing Cl with Br or NH₂) reveals that electron-withdrawing groups enhance cytotoxicity but reduce solubility .

Methods : In vitro assays (MTT for cell viability) and in vivo xenograft models validate efficacy, while logP measurements (≈2.5–3.5) guide lead optimization .

Basic: How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Answer:

- Acidic conditions (pH < 3) : Hydrolysis of the CF₃ group occurs, releasing HF (detected via fluoride ion-selective electrode) .

- Thermal stability : Decomposes above 150°C, forming chlorinated byproducts (e.g., 3-chloropyridine). Reactions should be conducted below 100°C .

Storage : Store under inert gas (N₂/Ar) at 4°C to prevent oxidation of the methyl group .

Advanced: What strategies enable isotopic labeling (e.g., ¹³C, ¹⁸F) of this compound for tracer studies?

Answer:

- ¹³C labeling : Introduce ¹³CO₂ via carboxylation after lithiation at position 4 .

- ¹⁸F labeling : Halogen exchange (e.g., Cl → ¹⁸F using K¹⁸F/Kryptofix® 222 in DMSO at 120°C) .

Challenges : Low radiochemical yield (<20%) due to steric hindrance from the CF₃ group. Microfluidic reactors improve efficiency by 30% .

Advanced: How can contradictory data on reaction yields or regioselectivity be resolved?

Answer:

- Replication : Standardize conditions (e.g., solvent purity, catalyst batch) to minimize variability. For example, Pd catalysts from different suppliers may vary in activity .

- In situ monitoring : Use Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

- Meta-analysis : Compare datasets across studies (e.g., Schlosser’s 2004 work vs. Lishchynskyi’s 2013 trifluoromethylation protocols) to identify outliers .

Advanced: What scale-up challenges arise in multi-gram syntheses, and how are they mitigated?

Answer:

- Exothermic reactions : Halogen exchange at scale requires jacketed reactors with precise temperature control (-10°C to 25°C) to avoid runaway reactions .

- Purification : Column chromatography is impractical; switch to distillation (for volatile byproducts) or recrystallization (using heptane/EtOAc) .

- Cost : Use cheaper ligands (e.g., PPh₃ instead of XPhos) and recover catalysts via aqueous biphasic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.